

Ascomycin: Application Notes and Protocols for Immunosuppression in Rodent Transplant Models

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Compound of Interest

Compound Name: Ascomycin

Cat. No.: B1665279

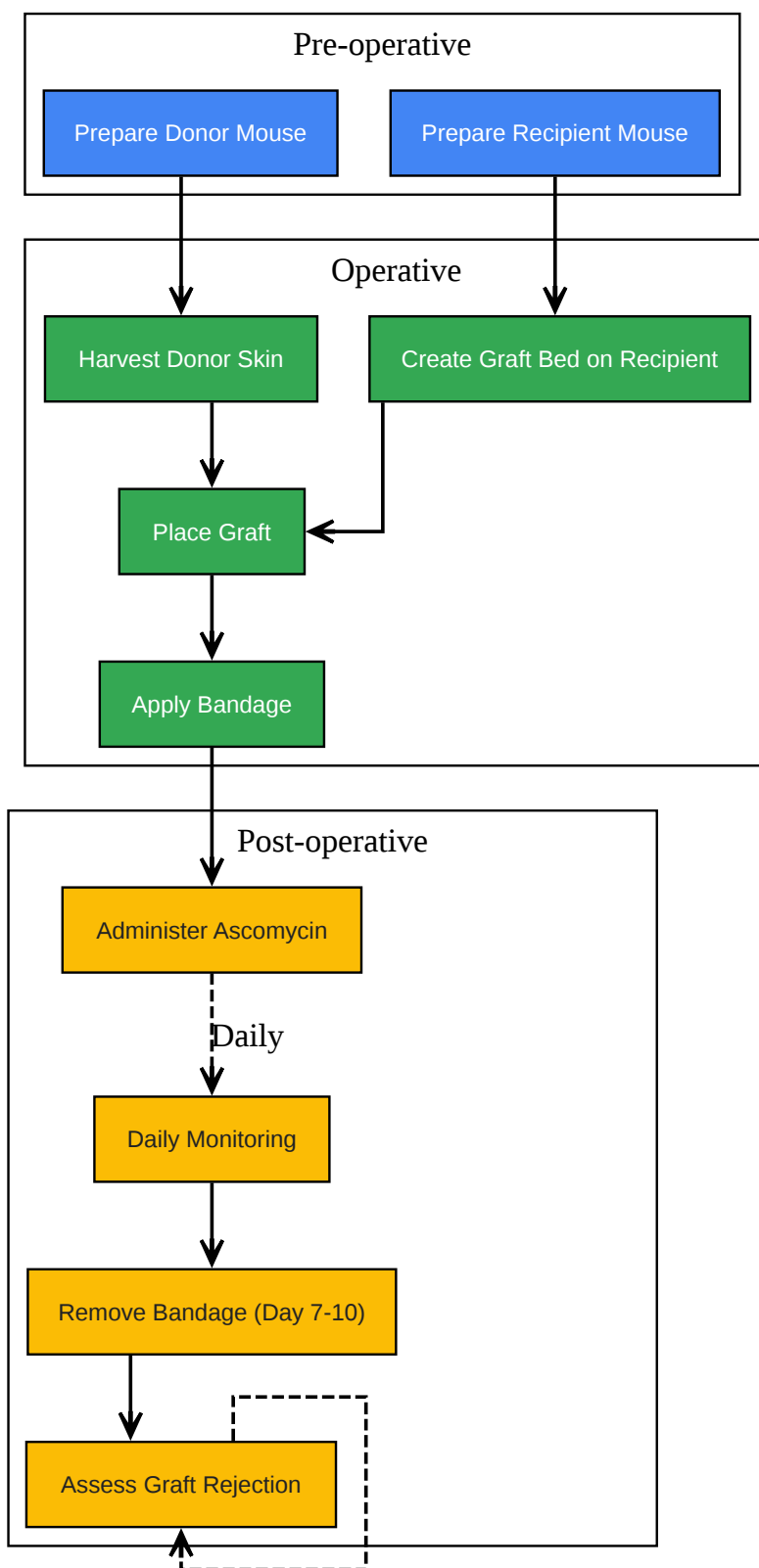
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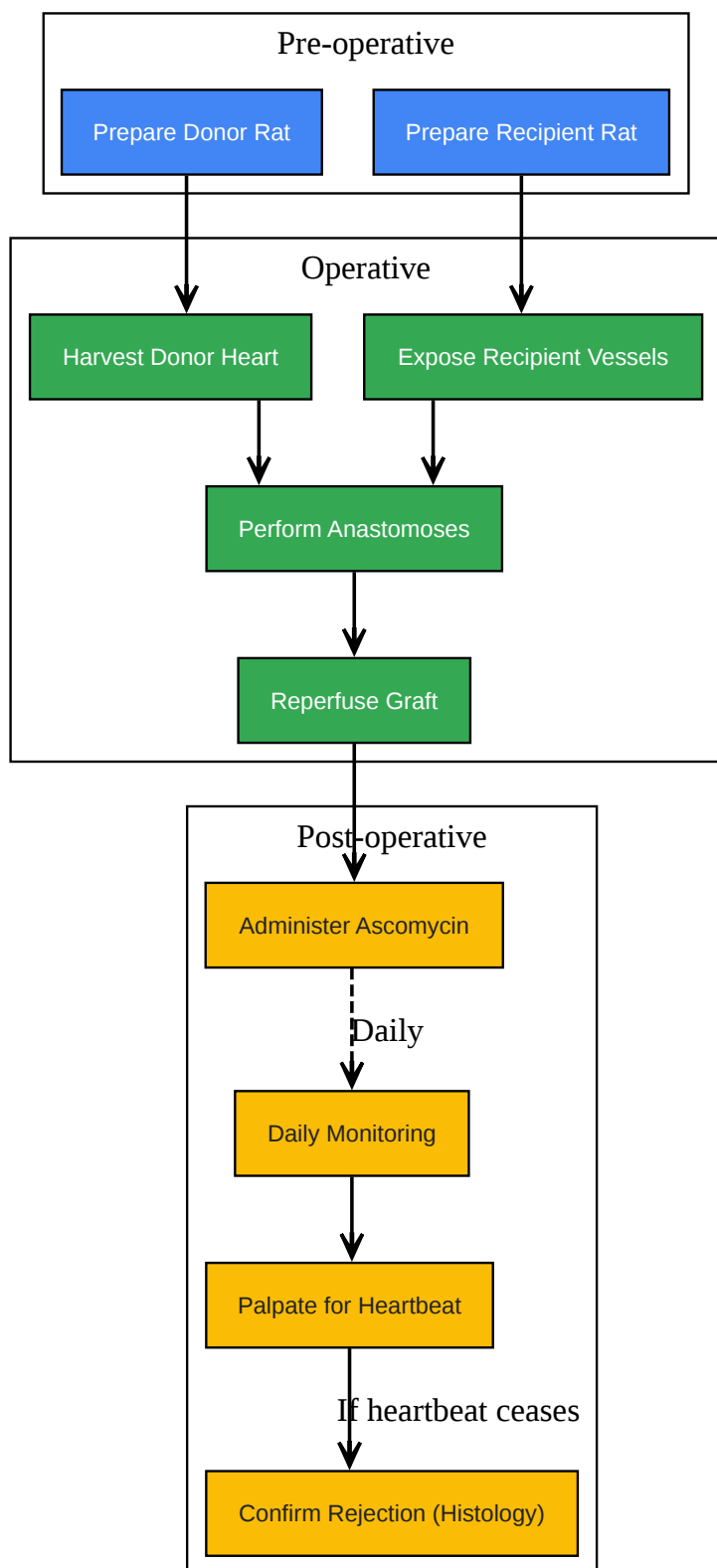
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **ascomycin** as an immunosuppressive agent in rodent transplant models. **Ascomycin** (also known as FK520), an ethyl analog of tacrolimus (FK506), is a potent macrolide lactone that effectively suppresses the immune system, making it a valuable tool for preclinical transplantation research.^{[1][2]}

Mechanism of Action

Ascomycin exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.^{[3][4]} The process begins with **ascomycin** binding to the intracellular immunophilin, FKBP12 (FK506-binding protein 12).^{[3][5]} This **ascomycin**-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.^{[3][5]} Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).^{[1][3]} The reduction in IL-2 and other cytokines, including both Th1 (IFN- γ , IL-2) and Th2 (IL-4, IL-10) types, leads to a significant suppression of T-cell proliferation and activation, thereby preventing graft rejection.^{[1][2][6]}





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